molecular formula C17H28O2 B13815764 2,6-Di-tert-butyl-4-(1-methoxyethyl)phenol CAS No. 5456-18-8

2,6-Di-tert-butyl-4-(1-methoxyethyl)phenol

Cat. No.: B13815764
CAS No.: 5456-18-8
M. Wt: 264.4 g/mol
InChI Key: YWUVHLCPQKQMRU-UHFFFAOYSA-N
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Description

4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol is an organic compound with a complex structure that includes a phenol group substituted with methoxyethyl and ditert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol typically involves the alkylation of 2,6-ditert-butylphenol with 1-methoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism by which 4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol exerts its effects involves its interaction with molecular targets such as free radicals. The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties. This interaction helps in reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

    2,6-Ditert-butylphenol: Lacks the methoxyethyl group but shares similar antioxidant properties.

    4-Methoxyphenol: Contains a methoxy group but lacks the ditert-butyl groups, resulting in different chemical behavior.

    2,6-Ditert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.

Uniqueness

4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol is unique due to the presence of both methoxyethyl and ditert-butyl groups, which enhance its stability and antioxidant properties compared to similar compounds. This combination of functional groups makes it particularly effective in applications requiring robust antioxidant activity.

Properties

CAS No.

5456-18-8

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-(1-methoxyethyl)phenol

InChI

InChI=1S/C17H28O2/c1-11(19-8)12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7/h9-11,18H,1-8H3

InChI Key

YWUVHLCPQKQMRU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OC

Origin of Product

United States

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